molecular formula C10H11FO3 B6259756 methyl 2-(4-fluorophenyl)-2-hydroxypropanoate CAS No. 870262-20-7

methyl 2-(4-fluorophenyl)-2-hydroxypropanoate

Cat. No. B6259756
CAS RN: 870262-20-7
M. Wt: 198.2
InChI Key:
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Description

“Methyl 2-(4-fluorophenyl)acetate” is a compound with a molecular weight of 168.17 . It’s a derivative of the compound “4-Fluoromethylphenidate”, which is a stimulant drug that acts as a higher potency dopamine reuptake inhibitor than the closely related methylphenidate .


Synthesis Analysis

While specific synthesis methods for “methyl 2-(4-fluorophenyl)-2-hydroxypropanoate” were not found, there are related compounds like “4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol” which have been synthesized in a methanolic medium .


Molecular Structure Analysis

The molecular structure of related compounds like “2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester” has been determined . They involve weak but significant interactions like C–H···O, C–H···F and π–π which are involved in the stability of the structure .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds like “4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol” have been used to synthesize Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes .

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate has many applications in scientific research. It is used in the synthesis of various organic compounds, such as 1-(4-fluorophenyl)-2-(hydroxymethyl)propan-2-ol and 3-methyl-2-(4-fluorophenyl)-2-hydroxypropanoic acid. It is also used as a reagent in the synthesis of various pharmaceuticals, such as the anticonvulsant drug lacosamide. In addition, this compound has been used in the synthesis of a variety of heterocyclic compounds, such as 1,3-dihydro-2H-benzo[d]imidazol-2-one, which has a variety of potential applications in medicinal chemistry.

Mechanism of Action

Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate has the potential to interact with a variety of biological targets, including enzymes and proteins. Its mechanism of action is not fully understood, but it is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. It is also thought to interact with enzymes through covalent bonding and enzyme inhibition.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, this compound has been shown to inhibit the activity of the enzyme β-glucosidase, which is involved in the breakdown of carbohydrates. It has also been shown to inhibit the activity of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

The use of methyl 2-(4-fluorophenyl)-2-hydroxypropanoate in lab experiments has both advantages and limitations. On the one hand, it is a relatively inexpensive compound and is readily available. In addition, it is a versatile compound that can be used in a variety of experiments. On the other hand, its mechanism of action is not fully understood and its effects on biological systems are not completely characterized.

Future Directions

The potential future directions for methyl 2-(4-fluorophenyl)-2-hydroxypropanoate research include further investigation into its mechanism of action and its effects on biological systems. In addition, further research into its potential applications in medicinal chemistry and drug discovery is warranted. Furthermore, further research into its potential applications in materials science and nanotechnology is also of interest. Finally, further research into its potential applications in food science and biotechnology is also of interest.

Synthesis Methods

Methyl 2-(4-fluorophenyl)-2-hydroxypropanoate is typically synthesized through a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 2-hydroxypropanoic acid in aqueous acetic acid, which yields 4-fluorophenyl 2-hydroxypropanoate. This product is then reacted with methyl iodide in the presence of a base to form the final product, this compound.

Safety and Hazards

While specific safety data for “methyl 2-(4-fluorophenyl)-2-hydroxypropanoate” was not found, related compounds like “Methyl 2-(4-fluorophenyl)acetate” have safety data available. It has a GHS07 pictogram and a warning signal word. The hazard statements include H302, H315, H319, H335 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4-fluorophenyl)-2-hydroxypropanoate involves the reaction of 4-fluorophenylacetic acid with methanol and hydrochloric acid to form methyl 2-(4-fluorophenyl)acetate, which is then reacted with sodium hydroxide and hydrogen peroxide to form methyl 2-(4-fluorophenyl)-2-hydroxypropanoate.", "Starting Materials": [ "4-fluorophenylacetic acid", "methanol", "hydrochloric acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: React 4-fluorophenylacetic acid with methanol and hydrochloric acid to form methyl 2-(4-fluorophenyl)acetate.", "Step 2: Neutralize the reaction mixture with sodium hydroxide.", "Step 3: Add hydrogen peroxide to the reaction mixture and heat to form methyl 2-(4-fluorophenyl)-2-hydroxypropanoate.", "Step 4: Purify the product by recrystallization or column chromatography." ] }

CAS RN

870262-20-7

Molecular Formula

C10H11FO3

Molecular Weight

198.2

Purity

0

Origin of Product

United States

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